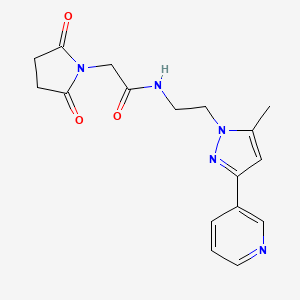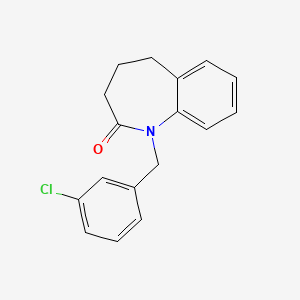
1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a complex organic molecule. It contains a benzazepinone ring, which is a seven-membered cyclic structure with two nitrogen atoms and a ketone functional group. It also has a 3-chlorobenzyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzazepinone ring and the attachment of the 3-chlorobenzyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzazepinone ring and the 3-chlorobenzyl group. The benzazepinone ring would likely contribute to the rigidity of the molecule, while the 3-chlorobenzyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzazepinone ring might undergo reactions typical for cyclic amides, while the 3-chlorobenzyl group could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific arrangement of atoms and the types of functional groups present .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Modifications
Research on benzazepine derivatives, including 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, often focuses on developing efficient synthetic routes and exploring chemical modifications to enhance their pharmacological properties. For instance, Berney and Schuh (1976) discussed the synthesis of 1-benzyl-tetrahydro-2-benzazepin-3-ones through the Schmidt reaction, highlighting the chemical flexibility and potential for further functionalization of benzazepine derivatives Berney & Schuh, 1976. Additionally, Lebrun et al. (2012) described a concise synthesis method for 3-arylated di- and tetrahydro-2H-2-benzazepin-1-ones, demonstrating a synthetic approach that could be relevant for creating analogs of the compound Lebrun et al., 2012.
Pharmacological Activities
Benzazepine derivatives have been evaluated for their dopaminergic activity, which is relevant for various central nervous system disorders. Pfeiffer et al. (1982) synthesized and tested 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as dopamine receptor agonists, providing insight into the structure-activity relationships that may also apply to the compound of interest Pfeiffer et al., 1982.
Potential Therapeutic Applications
The exploration of benzazepine derivatives extends into their potential therapeutic applications. For example, the synthesis and evaluation of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines by Hino et al. (1988) demonstrated neuroleptic-like activity, suggesting that similar compounds, including 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, could have applications in treating neurological disorders Hino et al., 1988.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its synthesis, reactivity, and potential applications. This might involve studying its interactions with various biological targets, optimizing its synthesis, or investigating its potential use in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-15-8-3-5-13(11-15)12-19-16-9-2-1-6-14(16)7-4-10-17(19)20/h1-3,5-6,8-9,11H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSQSYIVWZIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814696.png)
![1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814697.png)
![[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate](/img/structure/B2814698.png)
![N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]cyclopentanamine](/img/structure/B2814700.png)
![3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B2814704.png)
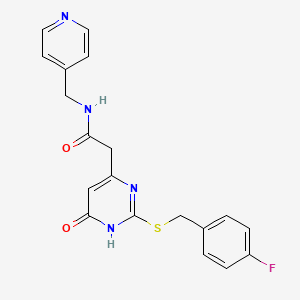
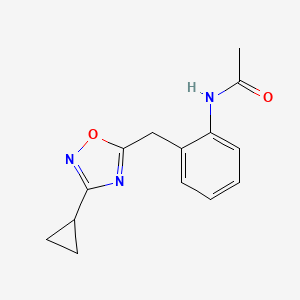
![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)
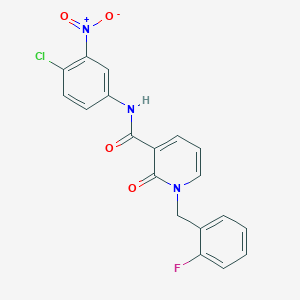
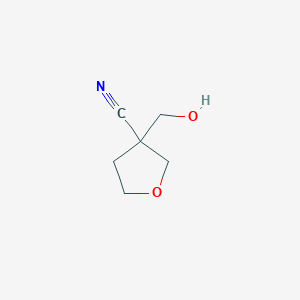
![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)
![2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B2814714.png)
